Cas no 5109-99-9 (6-Bromo-2-pyridin-3-ylquinoline-4-carboxylic acid)
6-Bromo-2-pyridin-3-ylquinoline-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 6-BROMO-2-PYRIDIN-3-YL-QUINOLINE-4-CARBOXYLIC ACID
- 6-bromo-2-(3-pyridinyl)-4-Quinolinecarboxylic acid
- 6-BROMO-2-PYRIDIN-3-YLQUINOLINE-4-CARBOXYLIC ACID
- 6-Brom-4-amino-2-trifluormethyl-chinolin
- 6-Bromo-2-pyridin-3-ylquinoline-4-carboxylic acid
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- MDL: MFCD00206126
- Inchi: InChI=1S/C15H9BrN2O2/c16-10-3-4-13-11(6-10)12(15(19)20)7-14(18-13)9-2-1-5-17-8-9/h1-8H,(H,19,20)
- InChI Key: AVLAIBAXSCQGEN-UHFFFAOYSA-N
- SMILES: C1=CC(=CN=C1)C2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O
Computed Properties
- Exact Mass: 327.98500
- Monoisotopic Mass: 327.985
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 2
- Complexity: 366
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.1A^2
Experimental Properties
- Density: 1.379
- Boiling Point: 463.9°C at 760 mmHg
- Flash Point: 234.4°C
- Refractive Index: 1.695
- PSA: 63.08000
- LogP: 3.75750
6-Bromo-2-pyridin-3-ylquinoline-4-carboxylic acid Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Bromo-2-pyridin-3-ylquinoline-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 014463-1g |
6-Bromo-2-pyridin-3-ylquinoline-4-carboxylic acid |
5109-99-9 | 1g |
£205.00 | 2022-03-01 | ||
| Fluorochem | 014463-5g |
6-Bromo-2-pyridin-3-ylquinoline-4-carboxylic acid |
5109-99-9 | 5g |
£715.00 | 2022-03-01 | ||
| Fluorochem | 014463-10g |
6-Bromo-2-pyridin-3-ylquinoline-4-carboxylic acid |
5109-99-9 | 10g |
£1225.00 | 2022-03-01 | ||
| Chemenu | CM112988-5g |
6-bromo-2-pyridin-3-ylquinoline-4-carboxylic acid |
5109-99-9 | 95% | 5g |
$420 | 2021-08-06 | |
| Chemenu | CM112988-10g |
6-bromo-2-pyridin-3-ylquinoline-4-carboxylic acid |
5109-99-9 | 95% | 10g |
$720 | 2021-08-06 | |
| Matrix Scientific | 028183-500mg |
6-Bromo-2-pyridin-3-ylquinoline-4-carboxylic acid |
5109-99-9 | 500mg |
$95.00 | 2023-09-09 | ||
| TRC | B014940-250mg |
6-Bromo-2-pyridin-3-ylquinoline-4-carboxylic acid |
5109-99-9 | 250mg |
$ 185.00 | 2022-04-02 | ||
| TRC | B014940-500mg |
6-Bromo-2-pyridin-3-ylquinoline-4-carboxylic acid |
5109-99-9 | 500mg |
$ 300.00 | 2022-04-02 | ||
| TRC | B014940-1000mg |
6-Bromo-2-pyridin-3-ylquinoline-4-carboxylic acid |
5109-99-9 | 1g |
$ 480.00 | 2022-04-02 | ||
| Chemenu | CM112988-1g |
6-bromo-2-pyridin-3-ylquinoline-4-carboxylic acid |
5109-99-9 | 95% | 1g |
$*** | 2023-05-30 |
6-Bromo-2-pyridin-3-ylquinoline-4-carboxylic acid Suppliers
6-Bromo-2-pyridin-3-ylquinoline-4-carboxylic acid Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on 6-Bromo-2-pyridin-3-ylquinoline-4-carboxylic acid
Introduction to 6-Bromo-2-pyridin-3-ylquinoline-4-carboxylic acid (CAS No. 5109-99-9)
6-Bromo-2-pyridin-3-ylquinoline-4-carboxylic acid, identified by the CAS number 5109-99-9, is a significant compound in the realm of pharmaceutical and chemical research. This heterocyclic aromatic molecule has garnered attention due to its versatile structural framework, which integrates both bromine and pyridine substituents onto a quinoline core. The presence of these functional groups makes it a valuable scaffold for further derivatization and exploration in medicinal chemistry.
The quinoline backbone itself is a well-documented pharmacophore, known for its role in various bioactive molecules, including antimalarial, antibacterial, and anticancer agents. The introduction of a bromine atom at the 6-position and a pyridinyl group at the 3-position enhances the compound's potential for interaction with biological targets. This structural design allows for selective modifications, enabling researchers to fine-tune its pharmacological properties.
In recent years, the synthesis and characterization of 6-Bromo-2-pyridin-3-ylquinoline-4-carboxylic acid have been extensively studied in the context of developing novel therapeutic agents. The bromine substituent, in particular, serves as a reactive handle for cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, facilitating the construction of more complex molecular architectures. These reactions are pivotal in generating derivatives with enhanced binding affinity and selectivity towards specific biological receptors.
The pyridinyl moiety contributes to the compound's solubility and metabolic stability, making it an attractive candidate for further pharmacokinetic optimization. Additionally, the carboxylic acid group at the 4-position provides a site for amide or ester bond formation, further expanding its synthetic utility. Such modifications are crucial in drug development pipelines, where precise control over molecular properties is essential for achieving desired therapeutic outcomes.
Recent advancements in computational chemistry have also highlighted the potential of 6-Bromo-2-pyridin-3-ylquinoline-4-carboxylic acid as a lead compound for virtual screening. Molecular docking studies have demonstrated its binding interactions with various enzymes and receptors involved in cancer pathways. For instance, preliminary simulations suggest that this compound may inhibit kinases such as Janus kinases (JAKs) and tyrosine kinases (TYKs), which are aberrantly activated in several malignancies. These findings underscore its promise as a starting point for developing targeted therapies.
The synthesis of 6-Bromo-2-pyridin-3-ylquinoline-4-carboxylic acid typically involves multi-step organic transformations, beginning with the bromination of a quinoline precursor followed by functional group interconversion to introduce the pyridine moiety. Modern synthetic methodologies emphasize efficiency and sustainability, with catalytic approaches reducing waste and improving yields. Such green chemistry principles are increasingly integral to pharmaceutical research, aligning with global efforts to minimize environmental impact.
In clinical research settings, derivatives of this compound have shown promise in preclinical models of solid tumors. By modulating key signaling cascades associated with tumor growth and metastasis, these derivatives offer a potential therapeutic window against aggressive cancers. While further studies are needed to validate their efficacy in human trials, early results are encouraging and warrant continued investigation into their mechanistic roles.
The role of 6-Bromo-2-pyridin-3-ylquinoline-4-carboxylic acid extends beyond oncology; it has also been explored in antimicrobial applications. The quinoline scaffold is known to disrupt bacterial DNA gyrase and topoisomerase IV, critical enzymes for bacterial replication. By incorporating this compound into drug discovery programs targeting resistant strains, researchers aim to address gaps left by conventional antibiotics. Such efforts are vital in combating the growing crisis of antibiotic resistance worldwide.
The chemical properties of 6-Bromo-2-pyridin-3-ylquinoline-4-carboxylic acid make it an excellent candidate for exploring structure/activity relationships (SAR). Through systematic variations in its substituents, researchers can dissect how different functional groups influence its biological activity. This iterative process is fundamental to rational drug design, enabling the identification of optimal molecular features that maximize therapeutic efficacy while minimizing side effects.
From a regulatory perspective, the handling and documentation of 6-Bromo-2-pyridin-3-ylquinoline-4-carboxylic acid must adhere to stringent guidelines to ensure safety and reproducibility in research settings. Detailed protocols for synthesis, purification, and storage are essential to maintain batch consistency and prevent contamination. Compliance with Good Manufacturing Practices (GMP) is particularly critical when transitioning from laboratory-scale investigations to larger-scale production for clinical trials.
The future prospects of 6-Bromo-2-pyridin-3-ylquinoline-4-carboxylic acid are bright, with ongoing research uncovering new avenues for its application. Innovations in synthetic chemistry continue to unlock novel derivatives with tailored properties, while advances in biopharmaceutical analysis provide deeper insights into their mechanisms of action. As interdisciplinary collaboration between chemists, biologists, and clinicians strengthens, compounds like this one are poised to play pivotal roles in next-generation therapeutics.
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